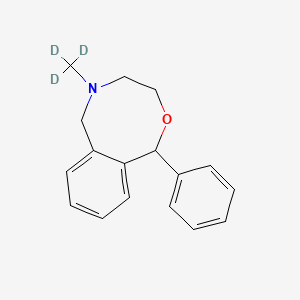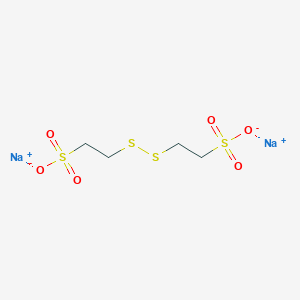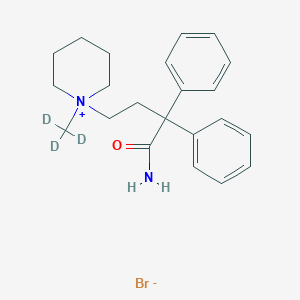
Fenpiverinium D3 (bromide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Fenpiverinium D3 (bromide) is synthesized by introducing deuterium atoms into the fenpiverinium bromide molecule. The synthesis involves the reaction of fenpiverinium bromide with deuterated reagents under controlled conditions to replace specific hydrogen atoms with deuterium .
Industrial Production Methods
The industrial production of fenpiverinium D3 (bromide) follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and isotopic purity .
化学反応の分析
Types of Reactions
Fenpiverinium D3 (bromide) undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines under basic conditions.
Oxidation and Reduction: These reactions may require oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of fenpiverinium .
科学的研究の応用
Fenpiverinium D3 (bromide) has several scientific research applications, including:
作用機序
Fenpiverinium D3 (bromide) exerts its effects by blocking the action of acetylcholine on muscarinic receptors in smooth muscle tissues. This leads to a reduction in muscle spasms and relaxation of smooth muscles . The molecular targets include muscarinic receptors, and the pathways involved are related to the inhibition of acetylcholine-mediated signaling .
類似化合物との比較
Similar Compounds
Fenpiverinium Bromide: The non-deuterated form of fenpiverinium D3 (bromide) with similar anticholinergic and antispasmodic properties.
Pitofenone Hydrochloride: Another antispasmodic agent often used in combination with fenpiverinium.
Metamizole Sodium: A non-steroidal anti-inflammatory drug that is sometimes combined with fenpiverinium for enhanced therapeutic effects.
Uniqueness
Fenpiverinium D3 (bromide) is unique due to its deuterium labeling, which allows for more precise studies in metabolic research and NMR spectroscopy. The presence of deuterium atoms provides distinct advantages in tracing and analyzing the compound’s behavior in various chemical and biological systems.
特性
分子式 |
C22H29BrN2O |
|---|---|
分子量 |
420.4 g/mol |
IUPAC名 |
2,2-diphenyl-4-[1-(trideuteriomethyl)piperidin-1-ium-1-yl]butanamide;bromide |
InChI |
InChI=1S/C22H28N2O.BrH/c1-24(16-9-4-10-17-24)18-15-22(21(23)25,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3,(H-,23,25);1H/i1D3; |
InChIキー |
PMAHPMMCPXYARU-NIIDSAIPSA-N |
異性体SMILES |
[2H]C([2H])([2H])[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[Br-] |
正規SMILES |
C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aS,4R,6S,7R,7aR)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12433322.png)
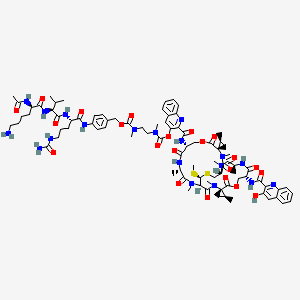
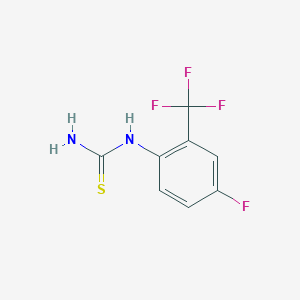

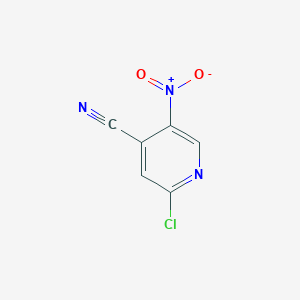

![[(1R,2S,5R,6S)-6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B12433350.png)
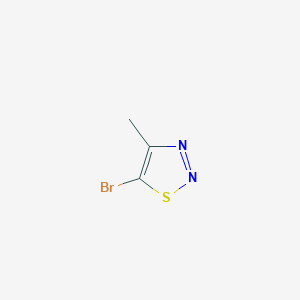
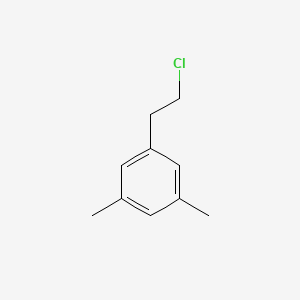
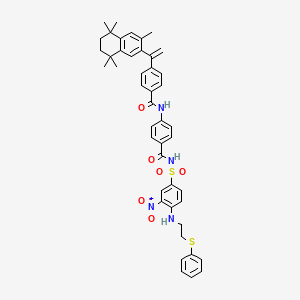
![3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B12433394.png)
